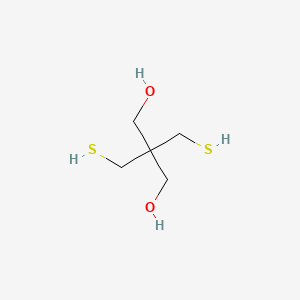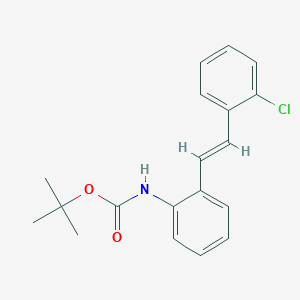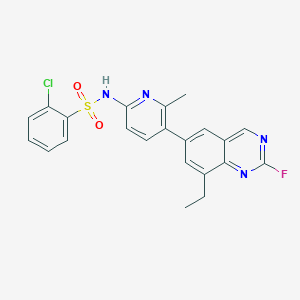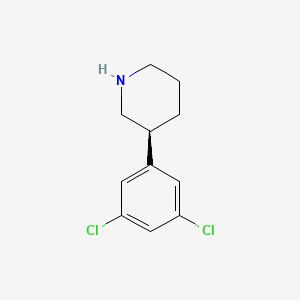
2,2-Bis(sulfanylmethyl)propane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Bis(sulfanylmethyl)propane-1,3-diol is an organic compound characterized by the presence of both diol and dithiol functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(sulfanylmethyl)propane-1,3-diol typically starts from commercially available 2,2-bis(hydroxymethyl)propane-1,3-diol. One of the synthetic routes involves the reaction of 2,2-bis(hydroxymethyl)propane-1,3-diol with thiocyanate compounds under specific conditions . The reaction proceeds through intermediate compounds such as 5,5-dimethenyl-2,2-dimethyl-1,3-dioxane bis(thiocyanate) and 1,3-(hydroxymethyl)propane-1,3-diyl bis(thiocyanate) .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis generally involves similar steps as the laboratory methods but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial for industrial production to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Bis(sulfanylmethyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and alkyl halides for substitution reactions. The reactions typically occur under mild conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions include disulfides from oxidation and various esters or ethers from substitution reactions .
Aplicaciones Científicas De Investigación
2,2-Bis(sulfanylmethyl)propane-1,3-diol has several scientific research applications:
Mecanismo De Acción
The mechanism by which 2,2-Bis(sulfanylmethyl)propane-1,3-diol exerts its effects involves the interaction of its thiol groups with various molecular targets. These interactions can lead to the formation of disulfide bonds or coordination complexes with metal ions. The compound’s diol groups also participate in hydrogen bonding and other interactions, contributing to its overall reactivity .
Comparación Con Compuestos Similares
Similar Compounds
2,2-Bis(hydroxymethyl)propane-1,3-diol: The precursor for the synthesis of 2,2-Bis(sulfanylmethyl)propane-1,3-diol.
2,2-Bis(chloromethyl)propane-1,3-diol: Another related compound used in similar synthetic pathways.
Uniqueness
This compound is unique due to its combination of diol and dithiol functional groups, which provide a versatile platform for various chemical reactions and applications. This dual functionality is not commonly found in similar compounds, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
19333-66-5 |
|---|---|
Fórmula molecular |
C5H12O2S2 |
Peso molecular |
168.3 g/mol |
Nombre IUPAC |
2,2-bis(sulfanylmethyl)propane-1,3-diol |
InChI |
InChI=1S/C5H12O2S2/c6-1-5(2-7,3-8)4-9/h6-9H,1-4H2 |
Clave InChI |
SLKXGYYUITVNDF-UHFFFAOYSA-N |
SMILES canónico |
C(C(CO)(CS)CS)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![9-Amino-3-oxabicyclo[3.3.1]nonan-7-one hydrochloride](/img/structure/B12843878.png)




![(1R,2S,4S)-ethyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12843892.png)
![2-(4-Bromophenyl)-2-azaspiro[4.4]nonane](/img/structure/B12843896.png)
![1-Boc-4-(2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridin-1-YL)piperidine](/img/structure/B12843903.png)
![2-[(E)-C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B12843909.png)


